Plomestane

Catalog No.
S539879
CAS No.
77016-85-4
M.F
C21H26O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plomestane

CAS Number

77016-85-4

Product Name

Plomestane

IUPAC Name

(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1

InChI Key

JKPDEYAOCSQBSZ-OEUJLIAZSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C

Solubility

Soluble in DMSO

Synonyms

10-PED, 10-propargylandrost-4-ene-3,17-dione, 10-propargylestr-4-ene-3,17-dione, 19-acetylenic androstenedione, MDL 18962, MDL-18,962, plomestane

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C

Description

The exact mass of the compound Plomestane is 310.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Plomestane is a synthetic compound classified as a steroidal aromatase inhibitor, which is primarily utilized in the treatment of hormone-sensitive cancers, particularly breast cancer. Its chemical formula is C21H26O2, and it has been identified for its ability to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens from androgens. This inhibition leads to decreased estrogen levels in the body, which can slow or stop the growth of estrogen-dependent tumors .

Plomestane functions by competitively inhibiting the aromatase enzyme (EC 1.14.14.1), which catalyzes the conversion of androgens into estrogens. The mechanism involves binding to the active site of aromatase, preventing substrate access and subsequent enzymatic activity. This reaction is critical in therapeutic applications for conditions influenced by estrogen levels, such as breast cancer .

The biological activity of Plomestane is primarily characterized by its role as an aromatase inhibitor. Studies have demonstrated that it effectively reduces circulating estrogen levels, which is beneficial in treating hormone-sensitive cancers. Additionally, Plomestane has shown potential in reducing tumor proliferation and improving patient outcomes in clinical settings . Its selectivity for aromatase over other steroidogenic enzymes contributes to its therapeutic efficacy and safety profile.

Plomestane can be synthesized through various chemical pathways. One common method involves the modification of steroid precursors through specific reactions that introduce functional groups necessary for aromatase inhibition. The synthesis typically includes steps such as oxidation, reduction, and cyclization to achieve the desired molecular structure. Detailed synthetic routes are often documented in patent literature, highlighting variations that may enhance yield or purity .

The primary application of Plomestane is in oncology, particularly for treating breast cancer in postmenopausal women. By lowering estrogen levels, it helps manage hormone receptor-positive tumors. Additionally, ongoing research explores its potential use in other estrogen-related conditions and its efficacy compared to non-steroidal aromatase inhibitors .

Interaction studies involving Plomestane focus on its pharmacokinetics and pharmacodynamics. Research indicates that Plomestane interacts with cytochrome P450 enzymes during metabolism, affecting drug clearance rates and potential side effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects in patients undergoing treatment with this compound .

Plomestane shares structural and functional similarities with several other compounds classified as aromatase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ExemestaneSteroidalAromatase inhibitionFirst steroidal aromatase inhibitor approved
AnastrozoleNon-steroidalAromatase inhibitionSelective non-steroidal agent
LetrozoleNon-steroidalAromatase inhibitionPotent non-steroidal inhibitor
FormestaneSteroidalAromatase inhibitionSimilar structure but less commonly used

Plomestane's unique position as a steroidal compound allows it to exhibit distinct pharmacological properties compared to its non-steroidal counterparts, potentially leading to differences in efficacy and side effect profiles in clinical applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

310.193280068 g/mol

Monoisotopic Mass

310.193280068 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FL3VS913TW

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Wikipedia

Plomestane

Dates

Modify: 2024-02-18
1: Perel E, Davis SP, Covey DF, Killinger DW. Effects of 4-hydroxy-4-androstene-3, 17-dione and 10-propargylestr-4-ene-3, 17-dione on the metabolism of androstenedione in human breast carcinoma and breast adipose tissues. Steroids. 1981 Oct;38(4):397-405. PubMed PMID: 7314156.
2: Johnston JO, Wright CL, Holbert GW. Enzyme-activated inhibitors of steroidal hydroxylases. J Steroid Biochem Mol Biol. 1995 Jan;52(1):17-34. PubMed PMID: 7857870.
3: MacIndoe JH, Woods GR, Etre LA, Covey DF. Comparative studies of aromatase inhibitors in cultured human breast cancer cells. Cancer Res. 1982 Aug;42(8 Suppl):3378s-3381s. PubMed PMID: 7083203.
4: Longcope C, Femino A, Johnston JO. Inhibition of peripheral aromatization in baboons by an enzyme-activated aromatase inhibitor (MDL 18,962). Endocrinology. 1988 May;122(5):2007-11. PubMed PMID: 3359974.
5: White EL, Ross LJ, Steele VE, Kelloff GJ, Hill DL. Screening of potential cancer preventing chemicals as aromatase inhibitors in an in vitro assay. Anticancer Res. 1999 Mar-Apr;19(2A):1017-20. PubMed PMID: 10368648.
6: Johnston JO. Biological characterization of 10-(2-propynyl) estr-4-ene-3, 17-dione (MDL 18,962), an enzyme-activated inhibitor of aromatase. Steroids. 1987 Jul-Sep;50(1-3):105-20. PubMed PMID: 2847370.
7: Zimniski SJ, Brandt ME, Melner MH, Brodie AM, Puett D. Effect of 4-hydroxyandrostenedione on murine Leydig tumor cell steroidogenesis. Cancer Res. 1991 Jul 15;51(14):3663-8. PubMed PMID: 2065323.
8: Longcope C. Peripheral aromatization: studies on controlling factors. Steroids. 1987 Jul-Sep;50(1-3):253-67. PubMed PMID: 2847371.
9: Melby JC, Holbrook M, Griffing GT, Johnston JO. Antihypertensive effects of an aromatase inhibitor in the spontaneously hypertensive rat. Hypertension. 1987 Nov;10(5):484-7. PubMed PMID: 3666863.
10: Brodie AM. Aromatase, its inhibitors and their use in breast cancer treatment. Pharmacol Ther. 1993 Dec;60(3):501-15. Review. PubMed PMID: 8073072.
11: Zimniski SJ, Brandt ME, Melner MH, Covey DF, Puett D. Inhibition of Leydig tumor cell steroidogenesis by 10-propargylestr-4-ene-3,17-dione, an irreversible aromatase inhibitor. Cancer Res. 1985 Oct;45(10):4883-9. PubMed PMID: 4027975.
12: Doody KM, Murry BA, Mason JI. The use of rat Leydig tumor (R2C) and human hepatoma (HEPG2) cells to evaluate potential inhibitors of rat and human steroid aromatase. J Enzyme Inhib. 1990;4(2):153-8. PubMed PMID: 1965908.
13: di Salle E, Giudici D, Briatico G, Ornati G. Novel irreversible aromatase inhibitors. Ann N Y Acad Sci. 1990;595:357-67. PubMed PMID: 2375613.
14: Johnston JO, Wright CL, Metcalf BW. Biochemical and endocrine properties of a mechanism-based inhibitor of aromatase. Endocrinology. 1984 Aug;115(2):776-85. PubMed PMID: 6745181.
15: Brandt ME, Covey DF, Zimniski SJ. The effects of in vivo administration of 10-propargylestr-4-ene-3,17-dione on rat ovarian aromatase and estrogen levels. J Enzyme Inhib. 1990;4(2):143-52. PubMed PMID: 2098521.
16: Johnston JO, Wright CL, Leeson GA. Regioselectivity of metabolic activation of acetylenic steroids by hepatic cytochrome P450 isozymes. Steroids. 1991 Apr;56(4):180-4. PubMed PMID: 1871782.
17: Brandt ME, Puett D, Garola R, Fendl K, Covey DF, Zimniski SJ. Aromatase and aromatase inhibitors: from enzymology to selective chemotherapy. Prog Clin Biol Res. 1988;262:65-84. Review. PubMed PMID: 3287391.
18: Johnston JO, Wright CL, Shumaker RC. Human trophoblast xenografts in athymic mice: a model for peripheral aromatization. J Steroid Biochem. 1989 Oct;33(4A):521-9. PubMed PMID: 2811362.
19: Gomez-Sanchez EP, Gomez-Sanchez CE. The effect of gonadectomy and aromatase inhibition on the excretion of 19-nordeoxycorticosterone in rats. J Steroid Biochem Mol Biol. 1991 Aug;39(2):185-8. PubMed PMID: 1888677.
20: Kruter RH, Berkovitz GD, Migeon CJ, Brown TR. Effects of 10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962)--a mechanism-based irreversible inhibitor of aromatase--in cultured human foreskin fibroblasts. J Steroid Biochem. 1987 Aug;28(2):139-45. PubMed PMID: 3626551.

Explore Compound Types